PF-04217903 phenolsulfonate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

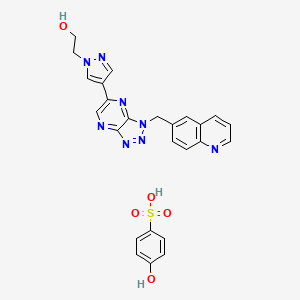

C25H22N8O5S |

|---|---|

Molekulargewicht |

546.6 g/mol |

IUPAC-Name |

4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol |

InChI |

InChI=1S/C19H16N8O.C6H6O4S/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;7-5-1-3-6(4-2-5)11(8,9)10/h1-5,8-10,12,28H,6-7,11H2;1-4,7H,(H,8,9,10) |

InChI-Schlüssel |

IVOMZNMWVCWDBF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1.C1=CC(=CC=C1O)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-04217903 Phenolsulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway, crucial for cellular proliferation, survival, migration, and invasion, is frequently dysregulated in various human cancers through mechanisms such as gene amplification, mutation, or protein overexpression.[2][3] PF-04217903 functions as an ATP-competitive inhibitor, effectively binding to the kinase domain of c-Met and preventing its autophosphorylation.[4] This action blocks the downstream activation of key oncogenic signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, leading to the inhibition of tumor cell growth, induction of apoptosis, and suppression of angiogenesis.[3][5] With over 1,000-fold selectivity for c-Met against a broad panel of other kinases, PF-04217903 serves as a precise tool for targeted cancer therapy research.[5] This guide provides a comprehensive overview of the core mechanism of action of PF-04217903, detailed experimental protocols for its evaluation, and a summary of its in vitro and in vivo efficacy.

Core Mechanism of Action: Inhibition of c-Met Signaling

PF-04217903 exerts its biological effects by directly targeting the hepatocyte growth factor (HGF) receptor, c-Met. The binding of HGF to c-Met normally induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within its kinase domain. This phosphorylation event creates docking sites for various downstream signaling molecules, leading to the activation of multiple signaling pathways that drive cell growth, survival, and motility.[3]

PF-04217903 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the c-Met kinase domain.[4] This binding event prevents the phosphorylation of c-Met, thereby abrogating the downstream signaling cascade. The primary pathways inhibited by PF-04217903 include:

-

PI3K/AKT Pathway: Inhibition of this pathway leads to decreased cell survival and increased apoptosis.[5]

-

RAS/MAPK Pathway: Blockade of this pathway results in reduced cell proliferation.[5]

-

STAT Pathway: Attenuation of STAT signaling can impact cell survival and proliferation.

-

FAK Pathway: Inhibition of FAK signaling can reduce cell motility and invasion.

The high selectivity of PF-04217903 for c-Met minimizes off-target effects, making it a valuable agent for studying c-Met-driven malignancies.[5]

Quantitative Data Summary

The inhibitory activity of PF-04217903 has been quantified in various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro c-Met Kinase Inhibition

| Target/Cell Line | Assay Type | IC50 (nM) | Notes |

| Wild-Type c-Met | Kinase Assay | 4.8 | ATP-competitive inhibition.[4] |

| c-Met-H1094R | Kinase Assay | 3.1 | Similar potency to wild-type.[4] |

| c-Met-R988C | Kinase Assay | 6.4 | Similar potency to wild-type.[4] |

| c-Met-T1010I | Kinase Assay | 6.7 | Similar potency to wild-type.[4] |

| c-Met-Y1230C | Kinase Assay | >10,000 | No inhibitory activity.[4] |

Table 2: Cellular Proliferation and Apoptosis Inhibition

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Notes |

| GTL-16 | Gastric Carcinoma | Proliferation | 12 | MET-amplified cell line.[4] |

| NCI-H1993 | NSCLC | Proliferation | 30 | MET-amplified cell line.[4] |

| GTL-16 | Gastric Carcinoma | Apoptosis | 31 | Induction of apoptosis. |

Experimental Protocols

Reproducibility of experimental findings is critically dependent on detailed and standardized protocols. Below are methodologies for key experiments cited in the evaluation of PF-04217903.

Biochemical c-Met Kinase Assay (Luminescence-Based)

This assay determines the in vitro potency of a test compound against recombinant c-Met kinase by quantifying the amount of ADP produced.

Materials:

-

Recombinant human c-Met kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

PF-04217903

-

ADP-Glo™ Kinase Assay system

-

White, opaque 384-well plates

-

Plate luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of PF-04217903 in Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%).

-

Prepare working solutions of c-Met kinase and Poly(Glu, Tyr) substrate in Kinase Assay Buffer.

-

Prepare a working solution of ATP in Kinase Assay Buffer. The final concentration should be near the Km for c-Met.

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 2.5 µL of the serially diluted PF-04217903 or vehicle control.

-

Add 2.5 µL of the c-Met kinase working solution to all wells except the "no enzyme" control.

-

Add 2.5 µL of the Poly(Glu, Tyr) substrate working solution to all wells.

-

Initiate the reaction by adding 2.5 µL of the ATP working solution to all wells.

-

Mix gently and incubate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence ("no enzyme" control) from all other measurements.

-

Calculate the percentage of inhibition for each PF-04217903 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cellular c-Met Phosphorylation ELISA

This assay quantifies the inhibition of HGF-induced c-Met phosphorylation in a cellular context.

Materials:

-

A549 cells (or other suitable cell line)

-

96-well cell culture plates

-

Growth medium (e.g., RPMI + 10% FBS)

-

Serum-free medium (with 0.04% BSA)

-

PF-04217903

-

Hepatocyte Growth Factor (HGF)

-

HBSS with 1 mM Na3VO4

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

c-Met ELISA kit (with capture antibody for total c-Met and detection antibody for phosphorylated tyrosine)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed A549 cells in 96-well plates and culture overnight.[5]

-

Replace the growth medium with serum-free medium.[5]

-

Add serial dilutions of PF-04217903 to the wells and incubate at 37°C for 1 hour.[4]

-

Stimulate c-Met phosphorylation by adding HGF to a final concentration of 40 ng/mL and incubate for an additional 20 minutes at 37°C.[4]

-

-

Cell Lysis:

-

ELISA:

-

Perform the ELISA according to the manufacturer's instructions, using a capture antibody specific for total c-Met and a detection antibody for phosphorylated tyrosine residues.[6]

-

-

Data Analysis:

-

Read the absorbance on a microplate reader and calculate the IC50 values.[4]

-

Cell Proliferation Assay (MTT/Resazurin)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., GTL-16, NCI-H1993)

-

96-well cell culture plates

-

Complete growth medium

-

PF-04217903

-

MTT solution (5 mg/mL in PBS) or Resazurin solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Reagent Addition:

-

Data Acquisition:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.[7]

-

Apoptosis Assay (Caspase-3/7 Activation)

This assay quantifies the activation of executioner caspases 3 and 7, which are key markers of apoptosis.

Materials:

-

Cancer cell line of interest (e.g., GTL-16)

-

White-walled 96-well plates

-

Complete growth medium

-

PF-04217903

-

Caspase-Glo® 3/7 Reagent

-

Plate-reading luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Reagent Addition:

-

Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[7]

-

-

Incubation and Data Acquisition:

-

Mix the contents on a plate shaker for 30-60 seconds.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer.[7]

-

-

Data Analysis:

-

Express the results as a fold change in caspase activity compared to the vehicle control.

-

Conclusion

PF-04217903 phenolsulfonate is a highly selective and potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action is centered on the direct inhibition of c-Met autophosphorylation, leading to the suppression of critical downstream signaling pathways involved in cancer cell proliferation, survival, and motility. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on c-Met-targeted therapies. The high selectivity of PF-04217903 makes it an invaluable tool for elucidating the role of c-Met in oncology and for the development of novel anti-cancer agents.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. promega.com [promega.com]

- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]

- 7. MTT assay overview | Abcam [abcam.com]

PF-04217903: A Technical Guide to its c-Met Kinase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of PF-04217903, a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical factor in the progression, invasion, and metastasis of numerous human cancers.[3][4] PF-04217903 selectively binds to and inhibits c-Met, thereby disrupting downstream signaling pathways crucial for tumor cell proliferation, survival, and migration.[5] This guide summarizes its binding affinity, presents detailed experimental protocols, and visualizes key pathways and workflows.

Mechanism of Action

PF-04217903 functions as an orally available, ATP-competitive inhibitor of the c-Met kinase.[6] Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation on key tyrosine residues within its kinase domain. This event initiates a cascade of downstream signaling primarily through the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell proliferation, survival, and motility.[7][8] PF-04217903 targets the ATP-binding pocket of the c-Met kinase, preventing this initial phosphorylation and effectively blocking the entire downstream signaling cascade.[9]

Quantitative Data Summary

PF-04217903 demonstrates high potency against wild-type c-Met and several oncogenic mutants, with exceptional selectivity over other kinases.

Table 1: Biochemical Binding Affinity and Potency

| Target | Assay Type | Value (nM) | Notes |

|---|---|---|---|

| Human c-Met | Ki | 4.8[10][11] | ATP-competitive inhibitor. Another source reports 4.5 nM[6]. |

| Wild-Type c-Met | IC50 (Kinase Assay) | 4.8[1][12] | - |

| c-Met-H1094R | IC50 (Kinase Assay) | 3.1[1][10][12] | Similar potency to wild-type. |

| c-Met-R988C | IC50 (Kinase Assay) | 6.4[1][10][12] | Similar potency to wild-type. |

| c-Met-T1010I | IC50 (Kinase Assay) | 6.7[1][10][12] | Similar potency to wild-type. |

| c-Met-Y1230C | IC50 (Kinase Assay) | >10,000[1][10][12] | Demonstrates no inhibitory activity. |

Table 2: Cellular Activity and Functional Inhibition

| Cell Line / Model | Cancer Type / Context | Assay | IC50 (nM) |

|---|---|---|---|

| A549 | Lung Carcinoma | c-Met Phosphorylation | 4.8[12] |

| HUVEC | Endothelial Cells | HGF-stimulated c-Met Phosphorylation | 4.6[6] |

| GTL-16 | Gastric Carcinoma | Cell Proliferation | 12[1][9][10] |

| NCI-H1993 | NSCLC | Cell Proliferation | 30[1][9][10] |

| LXFA 526L | Lung Adenocarcinoma | Clonogenic Growth | 16[12] |

| LXFA 1647L | Lung Adenocarcinoma | Clonogenic Growth | 13[12] |

| GTL-16 | Gastric Carcinoma | Apoptosis (Caspase 3/7) | 31[10][11] |

| HUVEC | Endothelial Cells | Cell Survival | 12[6] |

| HUVEC | Endothelial Cells | Matrigel Invasion | 7.3[6] |

| NCI-H441 / HT29 | Lung / Colon Carcinoma | Cell Migration & Invasion | 7 - 12.5[10][11] |

Experimental Protocols

Detailed methodologies for key assays used to characterize PF-04217903 are provided below.

Biochemical c-Met Kinase Assay

This assay quantifies the direct inhibitory effect of PF-04217903 on the enzymatic activity of purified c-Met kinase.

-

Principle: The assay measures the amount of ADP produced from the kinase reaction where c-Met phosphorylates a substrate using ATP. A detection reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that correlates with kinase activity.[13]

-

Materials:

-

Procedure:

-

Add kinase buffer, purified c-Met enzyme, and specified concentrations of PF-04217903 to the wells of the plate.

-

Incubate for 30 minutes at room temperature to allow compound binding.[16]

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate for 60 minutes at room temperature or 30°C.[13][14]

-

Stop the reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[13][16]

-

Measure luminescence using a microplate reader.

-

Calculate IC50 values by plotting the dose-response curve of luminescence versus inhibitor concentration.

-

Cellular c-Met Phosphorylation ELISA

This cell-based assay measures the ability of PF-04217903 to inhibit c-Met autophosphorylation within a cellular context.

-

Principle: A sandwich ELISA is used to capture total c-Met protein from cell lysates, and a detection antibody specific for phosphorylated tyrosine residues quantifies the level of c-Met activation.[12]

-

Procedure:

-

Cell Seeding: Seed tumor cells (e.g., A549) in 96-well plates and incubate overnight to allow attachment.[12][17]

-

Serum Starvation: Replace growth medium with serum-free medium (e.g., containing 0.04% BSA) and incubate.[17]

-

Inhibitor Treatment: Add serial dilutions of PF-04217903 to the wells and incubate for 1 hour at 37°C.[1][17]

-

Ligand Stimulation: Add HGF (e.g., 40 ng/mL) to stimulate c-Met phosphorylation and incubate for 20 minutes.[1][12]

-

Cell Lysis: Wash cells with supplemented HBSS and add lysis buffer to generate protein lysates.[12]

-

ELISA:

-

Incubate lysates overnight at 4°C in plates pre-coated with a c-Met capture antibody.[12]

-

Wash the plates and add a detection antibody specific for phosphotyrosine residues.

-

Add a secondary HRP-conjugated antibody, followed by a substrate to generate a colorimetric or chemiluminescent signal.

-

Read the signal on a microplate reader and calculate IC50 values.

-

-

Cell Proliferation Assay

This assay determines the effect of PF-04217903 on the growth and viability of cancer cell lines.

-

Principle: Cells are treated with the inhibitor over several days. The number of viable cells is then quantified using methods that measure metabolic activity (MTT, Resazurin) or by direct cell counting.[9][12]

-

Procedure:

-

Cell Seeding: Seed cells (e.g., GTL-16, NCI-H1993) at a low density (3,000-5,000 cells/well) in 96-well plates and allow them to attach overnight.[9][17]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of PF-04217903. Include vehicle (DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48 to 96 hours at 37°C in a 5% CO₂ incubator.[9][10][12]

-

Viability Assessment:

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

-

Selectivity Profile

A key feature of PF-04217903 is its exceptional selectivity. It has been shown to be over 1,000-fold more selective for c-Met compared to a broad panel of more than 200 other kinases.[10][12] This high degree of selectivity minimizes off-target effects, making it a valuable tool for specifically interrogating the c-Met pathway and a promising candidate for targeted therapy.[2][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Facebook [cancer.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. c-MET [stage.abbviescience.com]

- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. abmole.com [abmole.com]

An In-depth Technical Guide to the Synthesis of PF-04217903

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of PF-04217903, a potent and highly selective c-Met kinase inhibitor. The information presented herein is intended for an audience with a strong background in synthetic organic chemistry.

Introduction

PF-04217903, chemically named 2-(4-(3-(quinolin-6-ylmethyl)-3H-[1][2][3]triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-yl)ethanol, is a significant molecule in the field of oncology. It functions as an ATP-competitive inhibitor of the c-Met (hepatocyte growth factor receptor, HGFR) kinase.[1] The dysregulation of the HGF/c-Met signaling pathway is a known driver in the progression of various human cancers, making PF-04217903 a promising candidate for targeted cancer therapy.[1] This inhibitor demonstrates remarkable selectivity, being over 1,000-fold more selective for c-Met compared to a wide array of other kinases.[1][3][4][5]

The development of PF-04217903 stemmed from a high-throughput screening campaign that initially identified an oxindole hydrazide as a selective c-Met inhibitor.[1] However, this initial scaffold suffered from chemical and metabolic instability. Through structure-based drug design, the labile oxindole hydrazide core was replaced with a more stable triazolopyrazine scaffold, which maintained the necessary binding interactions while improving the compound's pharmaceutical properties.[1][6]

Synthesis Pathway

The synthesis of PF-04217903 can be accomplished through a multi-step sequence starting from commercially available materials. The core of the molecule is constructed, followed by the introduction of the quinoline and ethanol-pyrazole moieties.

Diagram of the Synthetic Pathway

Caption: Synthetic scheme for PF-04217903.

Experimental Protocols

The following protocols are based on established synthetic methodologies for related compounds and represent a likely pathway for the synthesis of PF-04217903.

Step 1: Synthesis of[1][2][3]triazolo[4,5-b]pyrazine-5,7-diamine (I1)

-

Reaction: To a solution of 3,5-diaminopyrazine-2-carbonitrile in a suitable solvent such as acetic acid, sodium nitrite is added portion-wise at a controlled temperature (e.g., 0-5 °C).

-

Work-up: The reaction mixture is stirred for a specified time, and the resulting precipitate is collected by filtration, washed with water and a suitable organic solvent, and then dried under vacuum to yield the triazolopyrazine core.

Step 2: Synthesis of 7-amino-3-(quinolin-6-ylmethyl)-3H-[1][2][3]triazolo[4,5-b]pyrazin-5-amine (I2)

-

Reaction: The intermediate I1 is dissolved in a solvent like dichloroethane along with quinoline-6-carbaldehyde. Sodium triacetoxyborohydride is then added portion-wise.

-

Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Step 3: Synthesis of 5-bromo-3-(quinolin-6-ylmethyl)-3H-[1][2][3]triazolo[4,5-b]pyrazin-7-amine (I3)

-

Reaction: A Sandmeyer-type reaction is employed. Intermediate I2 is treated with a source of bromine, such as copper(II) bromide and tert-butyl nitrite, in an appropriate solvent like acetonitrile.

-

Work-up: The reaction mixture is heated to a specified temperature for a set duration. After cooling, the mixture is worked up by extraction and purified by chromatography to afford the brominated intermediate.

Step 4: Synthesis of 2-(4-(7-amino-3-(quinolin-6-ylmethyl)-3H-[1][2][3]triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-yl)ethyl (tetrahydro-2H-pyran-2-yl) ether (I4)

-

Reaction: This step involves a Suzuki coupling reaction. The bromo intermediate I3 is reacted with 1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture such as dioxane and water.

-

Work-up: The reaction is heated under an inert atmosphere. After completion, the mixture is filtered, and the product is extracted. Purification is achieved through column chromatography.

Step 5: Synthesis of PF-04217903 (P)

-

Reaction: The final step is the deprotection of the THP ether. Intermediate I4 is dissolved in a solvent like methanol, and an acid, such as hydrochloric acid, is added.

-

Work-up: The reaction is stirred at room temperature until the deprotection is complete. The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or chromatography to yield PF-04217903.

Quantitative Data

The following table summarizes typical yields and purity for each synthetic step, compiled from analogous reactions in the chemical literature.

| Step | Product | Starting Material | Reagents | Typical Yield (%) | Purity (%) |

| 1 | I1 | 3,5-diaminopyrazine-2-carbonitrile | Sodium Nitrite, Acetic Acid | 85-95 | >98 |

| 2 | I2 | I1 | Quinoline-6-carbaldehyde, NaBH(OAc)₃ | 60-75 | >97 |

| 3 | I3 | I2 | CuBr₂, t-BuONO | 50-65 | >98 |

| 4 | I4 | I3 | Pyrazole boronic ester, Pd(PPh₃)₄, Na₂CO₃ | 70-85 | >95 |

| 5 | P | I4 | HCl, Methanol | 90-98 | >99 |

Biological Activity Data

PF-04217903 has been extensively characterized for its biological activity.

| Assay | Parameter | Value |

| Biochemical Kinase Assay | Kᵢ for human c-Met | 4.8 nM[3][4][5] |

| Cell Proliferation (GTL-16 cells) | IC₅₀ | 12 nM[3][4][5] |

| Cell Proliferation (H1993 cells) | IC₅₀ | 30 nM[3][4][5] |

| Apoptosis (GTL-16 cells) | IC₅₀ | 31 nM[3][4][5] |

| HGF-mediated Cell Migration | IC₅₀ | 7-12.5 nM[3][4][5] |

| HGF-mediated Matrigel Invasion | IC₅₀ | 7-12.5 nM[3][4][5] |

Experimental Workflows

Workflow for a Typical Suzuki Coupling Reaction

Caption: General workflow for a Suzuki coupling reaction.

This guide provides a foundational understanding of the synthesis of PF-04217903. For detailed experimental procedures and characterization data, it is recommended to consult the primary scientific literature.

References

An In-depth Technical Guide to PF-04217903 Phenolsulfonate: Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Its phenolsulfonate salt has been investigated for its therapeutic potential in oncology. Dysregulation of the c-Met signaling pathway, primarily through gene amplification, mutation, or autocrine/paracrine activation, is a known driver in the progression of numerous human cancers, making it a critical therapeutic target.[1][3] This technical guide provides a comprehensive overview of the chemical and structural properties of PF-04217903 phenolsulfonate, its mechanism of action, and detailed experimental protocols for its characterization.

Chemical Properties and Structure

PF-04217903 is a triazolopyrazine-based compound.[4] The phenolsulfonate salt is formed with 4-hydroxybenzenesulfonic acid.

Chemical Structure

PF-04217903 (Free Base)

-

IUPAC Name: 2-(4-(1-(quinolin-6-ylmethyl)-1H-[5][6][7]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol[8]

-

Chemical Formula: C₁₉H₁₆N₈O[8]

-

Molecular Weight: 372.38 g/mol [8]

-

CAS Number: 956905-27-4[8]

-

Appearance: White solid powder[8]

-

Solubility: Soluble in DMSO[4]

This compound

-

Chemical Name: 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[5][6][7]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol 4-hydroxybenzenesulfonate[9]

-

Chemical Formula: C₂₅H₂₂N₈O₅S[10]

-

Molecular Weight: 546.56 g/mol [10]

-

CAS Number: 1159490-85-3[10]

Physicochemical Properties

A summary of the key physicochemical and pharmacological identifiers for PF-04217903 and its phenolsulfonate salt is provided in the table below.

| Property | Value | Reference(s) |

| PF-04217903 (Free Base) | ||

| IUPAC Name | 2-(4-(1-(quinolin-6-ylmethyl)-1H-[5][6][7]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | [8] |

| Chemical Formula | C₁₉H₁₆N₈O | [8] |

| Molecular Weight | 372.38 g/mol | [8] |

| CAS Number | 956905-27-4 | [8] |

| Appearance | White solid powder | [8] |

| Solubility | Soluble in DMSO | [4] |

| This compound | ||

| Chemical Name | 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[5][6][7]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol 4-hydroxybenzenesulfonate | [9] |

| Chemical Formula | C₂₅H₂₂N₈O₅S | [10] |

| Molecular Weight | 546.56 g/mol | [10] |

| CAS Number | 1159490-85-3 | [10] |

| Pharmacological Target | ||

| Primary Target | c-Met (Hepatocyte growth factor receptor) | [11] |

| Mechanism of Action | ATP-competitive inhibitor | [1][2] |

Mechanism of Action and Signaling Pathway

PF-04217903 is a highly selective ATP-competitive inhibitor of the c-Met kinase.[1][2] The binding of its natural ligand, hepatocyte growth factor (HGF), to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[5][12] PF-04217903 binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation cascade and subsequent activation of downstream signaling.[5]

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

Quantitative Data

PF-04217903 exhibits potent and selective inhibition of c-Met kinase and demonstrates significant anti-proliferative and pro-apoptotic activity in various cancer cell lines.

In Vitro Kinase and Cellular Potency

| Target/Cell Line | Assay Type | Parameter | Value (nM) | Reference(s) |

| Human c-Met | Kinase Assay | Kᵢ | 4.8 | [13] |

| GTL-16 (Gastric Carcinoma) | Cell Proliferation | IC₅₀ | 12 | [13] |

| NCI-H1993 (NSCLC) | Cell Proliferation | IC₅₀ | 30 | [13] |

| GTL-16 (Gastric Carcinoma) | Apoptosis | IC₅₀ | 31 | [13] |

| NCI-H441 (Lung Carcinoma) | Cell Migration/Invasion | IC₅₀ | 7-12.5 | [14] |

| HT29 (Colon Carcinoma) | Cell Migration/Invasion | IC₅₀ | 7-12.5 | [14] |

| c-Met-H1094R | Kinase Assay | IC₅₀ | 3.1 | [14] |

| c-Met-R988C | Kinase Assay | IC₅₀ | 6.4 | [14] |

| c-Met-T1010I | Kinase Assay | IC₅₀ | 6.7 | [14] |

| c-Met-Y1230C | Kinase Assay | IC₅₀ | >10,000 | [14] |

Kinase Selectivity

PF-04217903 demonstrates high selectivity for c-Met, with over 1000-fold greater potency against c-Met compared to a panel of over 200 other kinases.[15]

In Vivo Efficacy

In preclinical xenograft models, PF-04217903 has shown dose-dependent tumor growth inhibition. For example, in a GTL-16 xenograft model, oral administration of PF-04217903 at doses of 1-30 mg/kg daily for 16 days resulted in significant tumor growth inhibition that correlated with the inhibition of c-Met phosphorylation.[14] In U87MG xenograft tumors, doses of 5-50 mg/kg administered orally once daily for 3 days dose-dependently inhibited c-Met, Gab-1, Erk1/2, and AKT phosphorylation and induced apoptosis.[14]

Experimental Protocols

c-Met Kinase Assay (Spectrophotometric)

This assay determines the in vitro inhibitory activity of PF-04217903 on c-Met kinase by measuring the production of ADP.[15]

-

Principle: A continuous-coupled spectrophotometric assay quantifies the catalytic activity of c-Met by monitoring the consumption of NADH, which has a measurable absorbance at 340 nm.

-

Procedure:

-

Incubate various concentrations of PF-04217903 with the c-Met enzyme and assay reagents for 10 minutes at 37°C.

-

Initiate the reaction by the addition of the c-Met enzyme.

-

Measure the decrease in absorbance at 340 nm over time to determine the rate of NADH consumption.

-

Calculate the Kᵢ value from the inhibition data at different concentrations of PF-04217903.

-

Cellular c-Met Phosphorylation ELISA

This assay measures the inhibition of HGF-induced c-Met phosphorylation in a cellular context.[15]

-

Procedure:

-

Seed A549 cells (or other relevant cell lines) in 96-well plates and culture overnight.

-

Treat cells with serial dilutions of PF-04217903 for 1 hour at 37°C.

-

Stimulate c-Met phosphorylation by adding HGF (e.g., 40 ng/mL) for 20 minutes.

-

Wash the cells and prepare protein lysates.

-

Perform an ELISA using a capture antibody specific for total c-Met and a detection antibody specific for phosphorylated tyrosine residues.

-

Caption: General workflow for a cellular c-Met phosphorylation ELISA.

Cell Proliferation Assay (MTT/Resazurin)

This assay assesses the effect of PF-04217903 on the viability and proliferation of cancer cells.[7]

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with serial dilutions of PF-04217903 for a specified period (e.g., 72 hours).

-

Add MTT or resazurin reagent to each well and incubate.

-

Measure the absorbance or fluorescence to determine cell viability.

-

Apoptosis Assay (Caspase-3/7 Activation)

This assay quantifies the induction of apoptosis by PF-04217903.[7]

-

Procedure:

-

Seed cells in a white-walled 96-well plate.

-

Treat the cells with various concentrations of PF-04217903 for a specified time (e.g., 48 hours).

-

Add a luminogenic caspase-3/7 substrate.

-

Measure luminescence to determine caspase activity.

-

Cell Migration and Invasion Assay (Transwell Assay)

This assay evaluates the effect of PF-04217903 on the migratory and invasive potential of cancer cells.[7]

-

Procedure:

-

Seed cancer cells in the upper chamber of a transwell insert (coated with Matrigel for invasion assays).

-

Add PF-04217903 to both the upper and lower chambers.

-

Add a chemoattractant (e.g., HGF or serum) to the lower chamber.

-

Incubate to allow for cell migration or invasion.

-

Stain and count the cells that have migrated or invaded to the lower surface of the membrane.

-

Caption: Generalized workflow for a preclinical in vivo efficacy study.

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of the c-Met receptor tyrosine kinase. Its ability to effectively block the HGF/c-Met signaling pathway translates to significant anti-tumor activity in preclinical models. The comprehensive data on its chemical properties, structure, and biological activity, along with the detailed experimental protocols provided, make it a valuable tool for researchers in oncology and drug development. Further investigation into its clinical utility is warranted based on its promising preclinical profile.

References

- 1. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. benchchem.com [benchchem.com]

- 4. cellagentech.com [cellagentech.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medkoo.com [medkoo.com]

- 9. 1159490-85-3|2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol 4-hydroxybenzenesulfonate|BLD Pharm [bldpharm.com]

- 10. biorbyt.com [biorbyt.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In Vitro Characterization of PF-04217903

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR).[1][2] The c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, motility, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as mutation, amplification, or overexpression, is a key driver in the progression and metastasis of numerous human cancers.[1][2] PF-04217903 was developed to target this oncogenic pathway and has demonstrated significant antitumor and anti-angiogenic properties in preclinical models by effectively inhibiting c-Met phosphorylation and its downstream signaling cascades.[3][4] A distinguishing feature of PF-04217903 is its exquisite selectivity, showing over 1,000-fold greater potency for c-Met compared to a broad panel of more than 150 other kinases, establishing it as one of the most selective c-Met inhibitors documented.[4][5][6]

This technical guide provides a comprehensive overview of the in vitro characterization of PF-04217903, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and illustrating the core signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported efficacy of PF-04217903 across various biochemical and cellular-based assays.

Table 1: Biochemical Inhibitory Activity of PF-04217903 against c-Met Kinase

| Target/Cell Line | Assay Type | Ki (nM) | IC50 (nM) | Notes |

| Recombinant human c-Met kinase | Kinase Assay | 4.8[7] | - | ATP-competitive inhibition.[7] |

| Wild-Type c-Met | Kinase Assay | 4.5[3] | 4.8[8] | ATP-competitive inhibitor.[3][8] |

| c-Met-H1094R | Kinase Assay | - | 3.1[7][8] | Similar potency to wild-type.[7][8] |

| c-Met-R988C | Kinase Assay | - | 6.4[7][8] | Similar potency to wild-type.[7][8] |

| c-Met-T1010I | Kinase Assay | - | 6.7[7][8] | Similar potency to wild-type.[7][8] |

| c-Met-Y1230C | Kinase Assay | - | >10,000[7][8] | No inhibitory activity.[7][8] |

Table 2: Cellular Inhibitory Activity of PF-04217903

| Cell Line | Cancer Type | Assay | IC50 (nM) |

| GTL-16 | Gastric Carcinoma | Proliferation | 12[1][7] |

| NCI-H1993 | Non-Small Cell Lung Cancer (NSCLC) | Proliferation | 30[1][7] |

| GTL-16 | Gastric Carcinoma | Apoptosis | 31[7] |

| NCI-H441 | Lung Carcinoma | Migration & Invasion | 7-12.5[7] |

| HT29 | Colon Carcinoma | Migration & Invasion | 7-12.5[7] |

| HUVEC | Endothelial Cells | c-Met Phosphorylation | 4.6[3][9] |

| HUVEC | Endothelial Cells | Survival | 12[3][9] |

| HUVEC | Endothelial Cells | Apoptosis | 27[3] |

| HUVEC | Endothelial Cells | Matrigel Invasion | 7.3[3] |

| LXFA 526L | - | Clonogenic Growth | 16[10] |

| LXFA 1647L | - | Clonogenic Growth | 13[10] |

Signaling Pathway

The binding of hepatocyte growth factor (HGF) to the c-Met receptor induces its dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and motility.[1] PF-04217903 acts as an ATP-competitive inhibitor, targeting the ATP-binding pocket of the c-Met kinase domain, thereby preventing this initial phosphorylation event and consequently inhibiting the entire downstream signaling cascade.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. abmole.com [abmole.com]

- 5. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

Downstream Signaling Effects of PF-04217903: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Dysregulation of the c-Met signaling pathway, including gene amplification, mutation, or autocrine/paracrine activation, is implicated in the progression of numerous human cancers by promoting tumor growth, survival, invasion, and angiogenesis.[2][3][4] This technical guide provides an in-depth overview of the downstream signaling effects of PF-04217903, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action and Downstream Signaling Pathways

PF-04217903 selectively binds to the c-Met kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][3] The primary pathways affected by c-Met inhibition are the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[4][5] By blocking these pathways, PF-04217903 effectively inhibits key cellular processes involved in tumorigenesis.[2][3][6]

The inhibition of c-Met by PF-04217903 leads to a dose-dependent decrease in the phosphorylation of c-Met itself and its immediate downstream effector, Gab1.[2][7] This, in turn, prevents the activation of PI3K and Akt, as well as the activation of the Ras-Raf-MEK-ERK cascade.[2][7] The downstream consequences of this inhibition include decreased cell proliferation, induction of apoptosis, and reduced cell migration and invasion.[2][3][7] Furthermore, PF-04217903 has demonstrated anti-angiogenic properties by inhibiting HGF-mediated effects in endothelial cells and reducing the secretion of pro-angiogenic factors like VEGFA and IL-8 by tumor cells.[2][8]

Quantitative Data Summary

The inhibitory activity of PF-04217903 has been quantified across various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of PF-04217903

| Target/Cell Line | Assay Type | IC50 (nM) | Notes |

| c-Met (human) | Kinase Assay (Ki) | 4.8 | ATP-competitive inhibition.[7] |

| c-Met (WT) | Kinase Assay | - | >1000-fold selectivity over 208 other kinases.[6][7] |

| c-Met-H1094R | Kinase Assay | 3.1 | Potent inhibition of this activating mutation.[6][7] |

| c-Met-R988C | Kinase Assay | 6.4 | Potent inhibition of this activating mutation.[6][7] |

| c-Met-T1010I | Kinase Assay | 6.7 | Potent inhibition of this activating mutation.[6][7] |

| c-Met-Y1230C | Kinase Assay | >10,000 | No inhibitory activity against this mutation.[6][7] |

| A549 cells | c-Met Phosphorylation | 4.8 | Endogenous wild-type c-Met.[6] |

| GTL-16 cells | Cell Proliferation | 12 | MET amplified gastric carcinoma.[7] |

| NCI-H1993 cells | Cell Proliferation | 30 | MET amplified non-small cell lung cancer (NSCLC).[7] |

| GTL-16 cells | Apoptosis Induction | 31 | - |

| NCI-H441 cells | Matrigel Invasion | 7-12.5 | c-Met overexpressing lung carcinoma.[7] |

| HT29 cells | Matrigel Invasion | 7-12.5 | c-Met overexpressing colon carcinoma.[7] |

| LXFA 526L cells | Clonogenic Growth | 16 | - |

| LXFA 1647L cells | Clonogenic Growth | 13 | - |

Table 2: Anti-Angiogenic In Vitro Activity of PF-04217903

| Cell Line/Assay | IC50 (nM) | Notes |

| HUVEC c-Met Phosphorylation | 4.6 | HGF-stimulated.[2][8] |

| HUVEC Survival | 12 | HGF-mediated.[2][8] |

| HUVEC Apoptosis Induction | 7 | - |

| HUVEC Matrigel Invasion | 27 | HGF-mediated.[2][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize the downstream effects of PF-04217903.

Cellular c-Met Phosphorylation ELISA

This assay quantifies the level of c-Met phosphorylation in a cellular context.

-

Cell Seeding: A549 cells, which endogenously express wild-type c-Met, are seeded in 96-well plates in growth medium and cultured overnight.

-

Serum Starvation: On the day of the assay, the growth medium is replaced with a serum-free medium containing 0.04% BSA.

-

Compound Incubation: Serial dilutions of PF-04217903 are added to the wells, and the cells are incubated at 37°C for 1 hour.

-

HGF Stimulation: Hepatocyte Growth Factor (HGF) is added to the cells at a final concentration of 40 ng/mL for 20 minutes to stimulate c-Met phosphorylation.

-

Cell Lysis: The cells are washed once with HBSS supplemented with 1 mM Na3VO4, and protein lysates are generated using a suitable lysis buffer.

-

ELISA: An ELISA is performed using a capture antibody specific for total c-Met and a detection antibody specific for phosphorylated tyrosine residues. The antibody-coated plates are incubated with the protein lysates overnight at 4°C, followed by washing and detection steps.[6]

Western Blot Analysis of Downstream Signaling

Western blotting is employed to qualitatively and semi-quantitatively assess the phosphorylation status of key proteins in the c-Met signaling cascade.

-

Tumor Lysate Preparation: Tumor tissues from xenograft models treated with PF-04217903 or vehicle are homogenized in lysis buffer.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membranes are blocked and then incubated with primary antibodies specific for phosphorylated and total forms of c-Met, Gab-1, Akt, and Erk1/2. An antibody against a housekeeping protein like GAPDH is used as a loading control.

-

Detection: After washing, the membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

Cell Proliferation/Survival Assays

These assays measure the effect of PF-04217903 on the growth and viability of tumor cells.

-

Cell Seeding: Tumor cells are seeded at a low density in 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of PF-04217903 for a period of 4 days. For some cell lines, HGF (e.g., 20 ng/mL) is also added.

-

Cell Counting: The number of viable cells in each well is determined using a Coulter counter or a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS).[4][6]

Apoptosis Assay

The induction of apoptosis by PF-04217903 is a key indicator of its anti-tumor activity.

-

Treatment: Cells are treated with different concentrations of the compound for a specified time (e.g., 48 hours).

-

Analysis: Apoptosis can be assessed by various methods:

-

Western Blot for Cleaved Caspase-3: Cell lysates are analyzed by Western blotting for the presence of cleaved caspase-3, an executive marker of apoptosis.[2][7]

-

Annexin V/7-AAD Flow Cytometry: Cells are stained with Annexin V (to detect early apoptotic cells) and 7-AAD (to detect late apoptotic/necrotic cells) and analyzed by flow cytometry.[9]

-

Conclusion

PF-04217903 is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of c-Met phosphorylation, leading to the downregulation of critical downstream signaling pathways, including the PI3K/Akt and MAPK/ERK cascades. This inhibition translates into robust anti-proliferative, pro-apoptotic, and anti-invasive effects in cancer cells with dysregulated c-Met signaling. Furthermore, its anti-angiogenic properties contribute to its overall anti-tumor efficacy. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on c-Met targeted therapies. A notable observation is the potential for oncogene switching, as evidenced by the induction of phospho-PDGFRβ in U87MG xenografts, which may represent a resistance mechanism to c-Met inhibition.[2][3]

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Hepatocyte growth factor sensitizes brain tumors to c-MET kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Angiogenic Potential of PF-04217903: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor progression, providing tumors with the necessary nutrients and oxygen for growth and metastasis.[1] The hepatocyte growth factor (HGF)/c-Met signaling pathway has been identified as a key regulator of this process.[1][2] PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][3] This technical guide provides a comprehensive overview of the anti-angiogenic properties of PF-04217903, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

Introduction to PF-04217903

PF-04217903 is a novel and exquisitely selective inhibitor of the c-Met kinase, demonstrating over 1,000-fold selectivity for c-Met compared to a panel of more than 150 other kinases.[1][3] This high selectivity makes it an invaluable tool for dissecting the specific role of the HGF/c-Met pathway in cancer biology, including its pro-angiogenic functions. The compound has demonstrated potent anti-angiogenic and antitumor properties in both in vitro and in vivo models.[1][4] Its mechanism of action is centered on the inhibition of c-Met phosphorylation, which subsequently blocks downstream signaling pathways essential for endothelial cell survival, proliferation, migration, and invasion.[1][3]

Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, on endothelial cells triggers a signaling cascade that promotes angiogenesis.[1] PF-04217903 functions as an ATP-competitive inhibitor, preventing the autophosphorylation of the c-Met kinase domain.[3] This action effectively blocks the activation of downstream signaling pathways crucial for the angiogenic process.[1]

HGF/c-Met Signaling Pathway in Angiogenesis

The HGF/c-Met signaling axis plays a pivotal role in promoting angiogenesis. Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of tyrosine residues in its kinase domain.[2] This creates docking sites for various downstream signaling molecules, including Gab1, Grb2, and Src, leading to the activation of multiple pathways such as the Ras/MEK/ERK and PI3K/Akt pathways.[2] These pathways collectively promote endothelial cell proliferation, survival, migration, and morphogenesis, which are all essential steps in the formation of new blood vessels.[2]

HGF/c-Met Signaling Pathway and Inhibition by PF-04217903.

Crosstalk with VEGF Signaling

The c-Met and Vascular Endothelial Growth Factor (VEGF) signaling pathways are interconnected in promoting tumor angiogenesis.[1] HGF can induce the expression of VEGF, a potent pro-angiogenic factor.[1] By inhibiting the HGF/c-Met pathway, PF-04217903 can indirectly suppress VEGF-mediated angiogenesis.[1]

Crosstalk between HGF/c-Met and VEGF Signaling in Angiogenesis.

Quantitative In Vitro Anti-Angiogenic Activity

PF-04217903 has demonstrated potent dose-dependent inhibitory effects on various aspects of endothelial cell function that are critical for angiogenesis.[1][3] The following tables summarize the key quantitative data from in vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs).[1][3]

| Assay | Parameter | Cell Type | IC50 Value (nM) | Reference |

| c-Met Autophosphorylation | Inhibition | HUVEC | 4.6 | [3] |

| Cell Survival (HGF-mediated) | Inhibition | HUVEC | 12 | [3] |

| Apoptosis | Induction | HUVEC | 27 | [3] |

| Matrigel Invasion | Inhibition | HUVEC | 7.3 | [3] |

| Compound | Target | Ki (nM) | Reference |

| PF-04217903 | c-Met Kinase | 4.5 | [3] |

In Vivo Anti-Angiogenic and Antitumor Activity

In preclinical in vivo models, PF-04217903 has shown significant anti-angiogenic and antitumor efficacy.[3][4]

| Animal Model | Tumor Type | Treatment | Key Findings | Reference |

| Athymic Nude Mice | U87MG Glioblastoma Xenograft | PF-04217903 (oral) | Significant reduction in tumor microvessel density (CD-31). Dose-dependent inhibition of c-Met phosphorylation. | [3][5] |

| Athymic Nude Mice | GTL-16 Gastric Carcinoma Xenograft | PF-04217903 (oral) | Marked antitumor activity. Reduction in plasma levels of VEGFA and IL-8. | [3][5] |

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments are provided below.[1]

In Vitro Assays

Experimental Workflow for In Vitro Anti-Angiogenic Properties of PF-04217903.

This assay assesses the ability of PF-04217903 to inhibit the survival of endothelial cells.[1]

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium.[1]

-

Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[1]

-

Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of PF-04217903. A vehicle control (e.g., DMSO) is also included.[1]

-

Stimulation: HGF is added to the wells to stimulate cell survival.[1]

-

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).

-

Data Analysis: Cell viability is assessed using a standard method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). The IC50 value, the concentration of PF-04217903 that inhibits cell survival by 50%, is then determined.

This assay quantifies the induction of apoptosis in endothelial cells by PF-04217903.[1]

-

Cell Culture and Treatment: HUVECs are cultured and treated with various concentrations of PF-04217903 for a specified period (e.g., 24-48 hours).[1]

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]

-

Flow Cytometry: The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V and PI positive) is quantified using a flow cytometer.

-

Data Analysis: The percentage of apoptotic cells is quantified, and the EC50 value for apoptosis induction is determined.[1]

This assay evaluates the effect of PF-04217903 on the invasive capacity of endothelial cells.[1]

-

Chamber Preparation: The upper chambers of Transwell inserts (8.0 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify.[1]

-

Cell Preparation: HUVECs are serum-starved for a few hours.[1]

-

Seeding: A suspension of HUVECs in serum-free medium containing different concentrations of PF-04217903 is added to the upper chamber.[1]

-

Chemoattractant: The lower chamber contains a medium with a chemoattractant (e.g., HGF).[1]

-

Incubation: The plate is incubated to allow for cell invasion through the Matrigel and the porous membrane.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Data Analysis: The percentage of invasion inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

In Vivo Xenograft Model

PF-04217903 has demonstrated significant anti-angiogenic effects in preclinical in vivo models.[1]

-

Animal Model: Athymic nude mice are commonly used.[1]

-

Tumor Cell Implantation: Human tumor cells (e.g., U87MG glioblastoma or GTL-16 gastric carcinoma) are implanted subcutaneously.[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.[1]

-

Treatment: Mice are treated with PF-04217903 (e.g., orally, at various doses) or a vehicle control for a specified duration.[1]

-

Tumor Measurement: Tumor volume is measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised for analysis.

-

Microvessel Density (MVD): Tumor sections are stained with an endothelial cell marker (e.g., CD31) to quantify MVD.

-

Pharmacodynamic Markers: Plasma levels of pro-angiogenic factors like VEGFA and IL-8 can be measured by ELISA.

-

Conclusion

PF-04217903 is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase with significant anti-angiogenic properties.[1] Its ability to inhibit endothelial cell survival, invasion, and induce apoptosis, coupled with its in vivo efficacy in reducing tumor microvessel density and the levels of key pro-angiogenic factors, underscores the therapeutic potential of targeting the HGF/c-Met pathway to inhibit tumor angiogenesis.[1][3] This technical guide provides a foundational understanding of the anti-angiogenic profile of PF-04217903 for the scientific and drug development community.

References

- 1. benchchem.com [benchchem.com]

- 2. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Potent Activity of PF-04217903 in MET-Amplified Cancer Models: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical activity of PF-04217903, a highly selective, ATP-competitive small-molecule inhibitor of the c-Met kinase. The focus of this document is on its efficacy in cancer models characterized by MET gene amplification, a key driver of tumorigenesis in various malignancies. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapy.

Executive Summary

PF-04217903 demonstrates potent and selective inhibition of c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in tumor growth, invasion, and metastasis.[1] In preclinical studies, PF-04217903 has shown significant anti-proliferative and pro-apoptotic activity in cancer cell lines with MET gene amplification.[2] Furthermore, it has exhibited marked anti-tumor efficacy in in vivo xenograft models of MET-amplified cancers, correlating with the inhibition of c-Met phosphorylation and downstream signaling pathways.[3] This document summarizes the key quantitative data, details the experimental methodologies used in these seminal studies, and provides visual representations of the signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of PF-04217903 in MET-amplified cancer models.

Table 1: In Vitro Efficacy of PF-04217903 in MET-Amplified Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (nmol/L) | Reference |

| GTL-16 | Gastric Carcinoma | Cell Proliferation | 12 | [4][5] |

| NCI-H1993 | Non-Small Cell Lung Cancer (NSCLC) | Cell Proliferation | 30 | [4][5] |

| GTL-16 | Gastric Carcinoma | Apoptosis (ssDNA ELISA) | 31 | [2][5] |

| GTL-16 | Gastric Carcinoma | c-Met Phosphorylation | 4.6 | [4] |

| NCI-H1993 | Non-Small Cell Lung Cancer (NSCLC) | c-Met Phosphorylation | 7.3 (mean) | [6] |

Table 2: In Vivo Efficacy of PF-04217903 in a MET-Amplified Xenograft Model

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |

| GTL-16 | Gastric Carcinoma | 10 mg/kg, oral, once daily | ~50 | [2] |

| GTL-16 | Gastric Carcinoma | 30 mg/kg, oral, once daily | ~80 | [2][7] |

Signaling Pathways and Mechanism of Action

PF-04217903 functions as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[3][8] Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key among these are the PI3K/Akt, MAPK/Erk, and STAT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[6] By blocking the kinase activity of c-Met, PF-04217903 effectively abrogates these downstream signals in cancer cells dependent on MET signaling.[1][4]

Figure 1: Simplified MET signaling pathway and the inhibitory action of PF-04217903.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PF-04217903's efficacy.

Cell Proliferation/Survival Assay

This assay is used to determine the effect of PF-04217903 on the viability of cancer cells.

-

Cell Seeding: MET-amplified cancer cells, such as GTL-16 or NCI-H1993, are seeded at a low density in 96-well plates in appropriate growth media supplemented with 10% fetal bovine serum.[2]

-

Treatment: After allowing the cells to attach overnight, the media is replaced with fresh media containing various concentrations of PF-04217903. For some cell lines, HGF (e.g., 20 ng/mL) is added to stimulate the c-Met pathway.[2]

-

Incubation: The plates are incubated for 72 hours.[2]

-

Viability Assessment: Cell viability is measured using a metabolic assay such as MTT or CellTiter-Glo, which quantifies the number of living cells.[9]

-

Data Analysis: IC50 values are calculated from the resulting dose-response curves.[2]

Figure 2: General workflow for in vitro cell proliferation assay.

Apoptosis Assay (ssDNA ELISA)

This assay quantifies apoptosis by detecting single-stranded DNA (ssDNA), a hallmark of programmed cell death.

-

Cell Treatment: GTL-16 cells are treated with PF-04217903 for 24 hours in growth media.[2]

-

Detection: Apoptosis is detected using a commercially available ELISA-based kit that specifically quantifies ssDNA.[2]

-

Quantification: The ssDNA content of the treated cells is quantified as a percentage of the control (untreated) cells.[2][9]

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor activity of PF-04217903 in a living organism.

-

Animal Model: Athymic nude mice are used for the establishment of tumor xenografts.[2]

-

Tumor Implantation: MET-amplified tumor cells (e.g., GTL-16) are implanted subcutaneously into the flank of each mouse.[2]

-

Treatment Initiation: When tumors reach a predetermined size (e.g., ~200 mm³), the mice are randomized into treatment and vehicle control groups.[2]

-

Drug Administration: PF-04217903 is administered orally at specified doses and schedules (e.g., once daily).[2]

-

Tumor Measurement: Tumor volume is measured regularly to monitor tumor growth inhibition.[2]

Figure 3: Experimental workflow for in vivo tumor xenograft studies.

Conclusion

PF-04217903 is a potent and highly selective inhibitor of c-Met with significant preclinical activity in MET-amplified cancer models.[2][3] Its ability to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in vivo underscores the therapeutic potential of targeting MET in this genetically defined patient population. The data and protocols presented in this guide provide a comprehensive resource for researchers working to further elucidate the role of MET in cancer and develop novel targeted therapies.

References

- 1. Facebook [cancer.gov]

- 2. benchchem.com [benchchem.com]

- 3. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. MET inhibition in lung cancer - Menis - Translational Lung Cancer Research [tlcr.amegroups.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Xenograft Studies of PF-04217903

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a potent and selective small-molecule inhibitor of the c-Met kinase, a receptor tyrosine kinase implicated in various aspects of cancer progression, including tumor growth, invasion, and metastasis.[1][2] Preclinical evaluation of PF-04217903 in vivo is crucial for understanding its therapeutic potential. This document provides a detailed protocol for conducting xenograft studies in mice to assess the antitumor efficacy of PF-04217903. The protocol covers cell line selection, animal models, drug formulation and administration, tumor monitoring, and pharmacodynamic analysis.

Data Presentation

Table 1: Summary of Tumor Growth Inhibition in Xenograft Models

| Cell Line | Cancer Type | Mouse Strain | PF-04217903 Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (%) |

| GTL-16 | Gastric Carcinoma | Athymic nu/nu | 1, 3, 10, 30 | Daily for 16 days | Dose-dependent |

| U87MG | Glioblastoma | Athymic nu/nu | 5, 15, 50 | Daily for 10 days | Dose-dependent |

| HT29 | Colon Carcinoma | Athymic mice | Not specified | Not specified | 38 |

| Caki-1 | Renal Cell Carcinoma | Athymic nu/nu | 50 | Daily | Significant |

| SNU-5 | Gastric Carcinoma | Athymic nu/nu | 50 | Daily | Significant |

Table 2: Pharmacodynamic Effects of PF-04217903 in U87MG Xenograft Model

| Treatment Group | Dose (mg/kg, p.o.) | Duration | Inhibition of c-Met Phosphorylation | Inhibition of AKT Phosphorylation | Induction of Apoptosis (Cleaved Caspase-3) |

| Vehicle Control | - | 3 days | - | - | - |

| PF-04217903 | 5 | 3 days | Dose-dependent | Dose-dependent | Dose-dependent |

| PF-04217903 | 15 | 3 days | Dose-dependent | Dose-dependent | Dose-dependent |

| PF-04217903 | 50 | 3 days | Dose-dependent | Dose-dependent | Dose-dependent |

Experimental Protocols

Cell Culture and Preparation

-

Cell Lines: Select appropriate human cancer cell lines with known c-Met expression or amplification status (e.g., GTL-16, U87MG, HT29).

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C and 5% CO2.

-

Cell Harvesting: Harvest cells during the exponential growth phase. Use trypsin to detach adherent cells, then wash with phosphate-buffered saline (PBS).

-

Cell Viability: Perform a trypan blue exclusion assay to ensure high cell viability (>95%).

-

Cell Suspension: Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL for injection. To enhance tumor take rate, cells can be resuspended in a 1:1 mixture of serum-free medium and Matrigel.

Animal Model and Tumor Implantation

-

Animal Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, 6-8 weeks of age.

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week before any procedures.

-

Subcutaneous Xenograft Implantation:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Shave and disinfect the injection site on the flank of the mouse.

-

Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the prepared site.

-

Monitor the animals for recovery from anesthesia and for any adverse reactions.

-

Drug Formulation and Administration

-

PF-04217903 Formulation: Prepare a suspension of PF-04217903 in a vehicle suitable for oral administration, such as 0.5% methylcellulose in sterile water.[3] The formulation should be prepared fresh daily and sonicated to ensure a uniform suspension.

-

Dosing:

-

Once tumors are established and have reached a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

-

Administer PF-04217903 or vehicle control orally (p.o.) via gavage.

-

Dosing volumes should be based on the individual animal's body weight (e.g., 10 mL/kg).

-

The dosing schedule will depend on the specific study design but is often once daily.[4]

-

Tumor Growth Monitoring and Efficacy Evaluation

-

Tumor Measurement:

-

Measure tumor dimensions (length and width) using digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

-

-

Body Weight and Clinical Observations:

-

Monitor the body weight of each animal 2-3 times per week as an indicator of general health and potential drug toxicity.

-

Perform daily clinical observations to assess the overall well-being of the animals.

-

-

Efficacy Endpoint:

-

The primary endpoint is typically tumor growth inhibition.

-

Calculate the percent tumor growth inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

-

The study may be terminated when tumors in the control group reach a predetermined size or if signs of excessive morbidity are observed.

-

Pharmacodynamic Analysis

-

Tissue Collection: At the end of the study, or at specified time points, euthanize the animals and excise the tumors.

-

Western Blot Analysis: A portion of the tumor tissue can be snap-frozen in liquid nitrogen and stored at -80°C for subsequent protein analysis. Prepare tumor lysates to analyze the phosphorylation status of c-Met and downstream signaling proteins (e.g., Akt, ERK) by Western blotting to confirm target engagement.

-

Immunohistochemistry: A portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemical analysis of biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

Mandatory Visualizations

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

Caption: Experimental workflow for a PF-04217903 in vivo xenograft study.

References

- 1. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. U87 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for PF-04217903 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR).[1][2] The c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, motility, migration, and invasion. Aberrant activation of the c-Met pathway through mutation, amplification, or overexpression is implicated in the progression and metastasis of numerous human cancers. PF-04217903 has demonstrated over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases, making it an invaluable tool for targeted cancer research.[2][3]

These application notes provide detailed protocols for the preparation and use of PF-04217903 in a variety of cell-based assays to characterize and quantify its efficacy in relevant cancer cell lines.

Mechanism of Action

PF-04217903 selectively binds to the ATP-binding site of the c-Met kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, hepatocyte growth factor (HGF).[4] The blockade of c-Met phosphorylation subsequently inhibits downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which are crucial for promoting cell growth, survival, and motility.[3][5]

Figure 1: c-Met signaling and inhibition by PF-04217903.

Quantitative Data Summary

The inhibitory activity of PF-04217903 has been documented across various kinase assays and cell-based functional assays.

| Target / Cell Line | Cancer Type | Assay Type | IC₅₀ (nM) |

| Wild-Type c-Met | - | Kinase Assay (Ki) | 4.8 |

| c-Met-H1094R | - | Kinase Assay | 3.1 |

| c-Met-R988C | - | Kinase Assay | 6.4 |

| c-Met-T1010I | - | Kinase Assay | 6.7 |

| c-Met-Y1230C | - | Kinase Assay | >10,000 |

| GTL-16 | Gastric Carcinoma | Proliferation | 12 |

| NCI-H1993 | NSCLC | Proliferation | 30 |

| GTL-16 | Gastric Carcinoma | Apoptosis | 31 |

| HUVEC | - | c-Met Phosphorylation | 4.6 |

| HUVEC | - | Cell Survival | 12 |

| HUVEC | - | Apoptosis Induction | 7 |

| HUVEC | - | Matrigel Invasion | 27 |

| NCI-H441 | Lung Carcinoma | HGF-mediated Matrigel Invasion | 7 - 12.5 |

| HT29 | Colon Carcinoma | HGF-mediated Matrigel Invasion | 7 - 12.5 |

Preparation of PF-04217903 for In Vitro Experiments

Solubility and Stock Solution Preparation

PF-04217903 is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 15 mM or higher, but it is largely insoluble in ethanol and water.[2][4]

To prepare a 10 mM stock solution:

-

Allow the powdered PF-04217903 to equilibrate to room temperature before opening the vial.

-

Add the appropriate volume of anhydrous, high-quality DMSO. For example, to make a 10 mM stock from 1 mg of PF-04217903 (MW: 468.49 g/mol ), add 213 µL of DMSO.[2]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage and Stability

-

Solid Powder: Store at 4°C, desiccated. Stable for at least 1 year.[2]

-

DMSO Stock Solution: Store at -20°C for up to 1 year or at -80°C for up to 2 years.[4][6]

Note on Working Solutions: When diluting the DMSO stock into aqueous cell culture medium, it is crucial to do so in a stepwise manner and vortex between dilutions to prevent precipitation. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[4]

Experimental Protocols

Figure 2: General experimental workflow for cell-based assays.

Cell Viability / Proliferation Assay (MTT or Resazurin)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[5]

-

Treatment: Prepare serial dilutions of PF-04217903 in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C.[5]

-

Reagent Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of a solubilization solution (e.g., DMSO) and incubate until formazan crystals are dissolved.[5]

-

For Resazurin assay: Add 20 µL of Resazurin solution to each well and incubate for 1-4 hours.[5]

-

-

Data Acquisition:

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Western Blotting for c-Met Phosphorylation and Downstream Signaling